Ethyl imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate
Description
Ethyl imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate is a heterocyclic compound featuring a fused imidazo-thiadiazole core with an ethyl ester group at position 5. This scaffold is notable for its versatility in medicinal chemistry, serving as a precursor for derivatives with diverse biological activities, including anticancer, anti-inflammatory, and antitubercular properties . Its synthesis typically involves cyclocondensation of 2-amino-1,3,4-thiadiazoles with α-haloketones or bromopyruvate derivatives under reflux conditions . The ethyl ester group enhances solubility and serves as a modifiable handle for further functionalization .
Properties
IUPAC Name |
ethyl imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c1-2-12-6(11)5-3-10-7(9-5)13-4-8-10/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIMDVXCSDZLLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=N1)SC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-1,3,4-thiadiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, leading to the formation of the desired imidazo[2,1-b][1,3,4]thiadiazole ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes often include continuous flow reactions, use of automated reactors, and stringent control of reaction parameters to ensure high yield and purity. The scalability of the synthesis is crucial for its application in large-scale pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
Ethyl imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Amides or esters with different alkyl or aryl groups.
Scientific Research Applications
Ethyl imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate involves its interaction with specific molecular targets within cells. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This compound has been shown to interact with proteins involved in cell signaling pathways, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Structural Comparison
The structural distinction between ethyl imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate and analogs lies in the heterocyclic core and substituent positions:
Key Differences :
- Core Heterocycle : Thiadiazole (N,S-containing) vs. thiazole (S-containing only) alters electronic properties and hydrogen-bonding capacity, influencing receptor interactions .
- Substituents : Bromine at position 2 () or trifluoromethyl/sulfonamido groups () enhance bioactivity by modulating electron density and steric effects.
Key Trends :
- Thiadiazole derivatives exhibit broader and more potent anticancer and anti-TB activities compared to thiazoles.
- Thiazoles excel in antiulcer applications due to proton pump modulation .
Structure-Activity Relationships (SAR)
- Position 6 : Ethyl ester or carboxylic acid groups enhance solubility and serve as sites for further derivatization (e.g., bromination in ).
- Position 2 : Electron-withdrawing groups (e.g., Br, CF₃) in thiadiazoles improve COX-2 inhibition and cytotoxicity .
- Aryl Substituents : Bulky aryl groups at position 6 (e.g., 4-chlorophenyl in ) enhance anticancer activity by promoting hydrophobic interactions with target proteins.
Biological Activity
Ethyl imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate (EICTC) is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological evaluations of EICTC and its derivatives, focusing on their pharmacological potential against various diseases.
Synthesis of EICTC
EICTC can be synthesized through various methods involving the condensation of appropriate thiadiazole derivatives with ethyl esters. The synthetic pathways often utilize reagents that facilitate the formation of the thiadiazole ring while ensuring high yields and purity.
Biological Activity Overview
EICTC and its derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : EICTC shows promising effects against various bacterial strains such as Staphylococcus aureus and Candida albicans . Studies indicate that compounds derived from this scaffold can inhibit bacterial growth effectively.
- Anticancer Properties : Research has highlighted the potential of EICTC in cancer therapy. For instance, certain derivatives have been evaluated for their ability to inhibit focal adhesion kinase (FAK) phosphorylation in pancreatic cancer cells, demonstrating significant cytotoxicity with IC50 values ranging from 0.59 to 2.81 μM .
- Anti-inflammatory Effects : EICTC derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in inflammation pathways, outperforming traditional anti-inflammatory drugs like diclofenac .
- Antitubercular Activity : Some derivatives have demonstrated potent activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) as low as 3.125 μg/mL .
Table 1: Summary of Biological Activities of EICTC Derivatives
Case Studies
- Inhibition of FAK in Cancer Therapy : A study evaluated ten imidazo[2,1-b][1,3,4]thiadiazole compounds for their ability to inhibit FAK phosphorylation in mesothelioma cells. The results indicated that compounds significantly reduced cell proliferation and migration by modulating key transporters involved in drug uptake .
- Antitubercular Screening : A series of imidazo[2,1-b][1,3,4]thiadiazole derivatives were synthesized and screened for anti-tuberculosis activity. Seven compounds showed notable efficacy against the H37Rv strain with low toxicity towards normal cell lines .
Q & A
Q. What purification challenges arise in synthesizing fused derivatives, and how are they mitigated?
- Silica gel chromatography resolves regioisomers in Mannich base syntheses. For polar intermediates, recrystallization in ethanol/water mixtures improves purity . High-performance liquid chromatography (HPLC) with UV detection is critical for isolating bioactive derivatives .
Methodological Tables
Table 1. Key Synthetic Protocols and Yields
| Method | Conditions | Yield | Key Reference |
|---|---|---|---|
| One-pot TCR | H₂O, Et₃N/sulfamic acid, 80°C | 80–92% | |
| Suzuki coupling | Microwave, Pd(OAc)₂, Xantphos | 70–85% | |
| Friedel-Crafts acylation | Eaton’s reagent, solvent-free | 90–96% |
Table 2. Bioactivity Data for Selected Derivatives
| Compound | Activity (MIC) | Mechanism | Reference |
|---|---|---|---|
| 6a1 | 1.6 µg/mL (anti-TB) | Electron-withdrawing groups enhance target binding | |
| 4-Thiazolidinone analogs | PPARγ agonism (EC₅₀ = 0.5 µM) | Hypoglycemic via lipid metabolism |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
